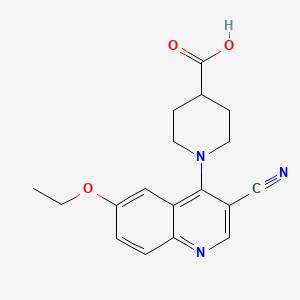

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C18H19N3O3 This compound is characterized by the presence of a quinoline ring, a piperidine ring, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline ring One common method involves the condensation of an appropriate aniline derivative with ethyl cyanoacetate under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 4 of the piperidine ring participates in classical acid-derived reactions:

Piperidine Ring Modifications

The piperidine nitrogen and ring positions undergo selective transformations:

Ethoxy Group Reactivity

The 6-ethoxy substituent on the quinoline core is susceptible to cleavage or substitution:

Cyano Group Transformations

The 3-cyano group participates in hydrolysis and cycloaddition reactions:

Quinoline Core Reactions

Electrophilic substitution on the quinoline ring is restricted due to electron-withdrawing cyano/ethoxy groups, but hydrogenation is feasible:

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C in EtOH | Tetrahydroquinoline analog | Selective reduction of the quinoline ring; piperidine remains unaffected . |

Stability Under Synthetic Conditions

Critical stability data for reaction planning:

Aplicaciones Científicas De Investigación

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various enzymes, inhibiting their activity. These interactions can trigger a cascade of cellular events, ultimately leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and have similar biological activities.

Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in pharmaceuticals and have diverse biological activities.

Uniqueness

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid is unique due to the combination of the quinoline and piperidine rings, along with the cyano and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

- IUPAC Name : this compound

- Molecular Formula : C18H19N3O3

- CAS Number : 53367466

The compound exhibits biological activity primarily through its interaction with various biological targets, including:

- Receptor Modulation : It has been shown to act as an antagonist at certain receptor sites, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 |

| This compound | Escherichia coli | >1000 |

| This compound | Mycobacterium tuberculosis | 2 |

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated varying degrees of toxicity towards different cell lines. Notably, the compound exhibited selective toxicity towards cancerous cells while maintaining relatively low toxicity to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 5.8 |

| HeLa (cervical cancer) | >50 |

| Normal Human Dermal Fibroblasts | >100 |

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited cell proliferation in MCF7 cells by inducing apoptosis through the activation of caspase pathways.

- Antimycobacterial Activity : In another investigation, it was found that the compound showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating resistant infections.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the quinoline and piperidine moieties significantly influence the biological activity of the compound. For example:

- Substituents at the 6-position of the quinoline ring enhance receptor binding affinity and selectivity.

Propiedades

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-2-24-14-3-4-16-15(9-14)17(13(10-19)11-20-16)21-7-5-12(6-8-21)18(22)23/h3-4,9,11-12H,2,5-8H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYCJHANAILMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.